

role of 4-Vinylguaiacol in food and beverage aroma

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Compound of Interest

Compound Name: 4-Vinylguaiacol

Cat. No.: B128420

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An In-depth Technical Guide on the Role of **4-Vinylguaiacol** in Food and Beverage Aroma

Introduction

4-Vinylguaiacol (4-VG), a phenolic compound, is a significant contributor to the aroma profile of a wide array of foods and beverages.[1] Its presence can be a defining characteristic, imparting desirable spicy, clove-like notes, or an indicator of spoilage, resulting in a phenolic off-flavor.[2] This compound is naturally formed through the enzymatic or thermal decomposition of ferulic acid, a hydroxycinnamic acid prevalent in plant materials.[3] Understanding the formation pathways, sensory impact, and analytical quantification of 4-VG is critical for quality control and product development in the food and beverage industry. This guide provides a comprehensive technical overview of the chemistry, formation, sensory properties, and analytical methodologies related to **4-vinylguaiacol** for researchers and scientists.

Chemical and Physical Properties

4-Vinylguaiacol, also known as 2-methoxy-4-vinylphenol, is an organic compound derived from guaiacol.[4] It is classified as a phenolic compound and is characterized by a vinyl group attached to the guaiacol structure.[4][5] This structure contributes to its reactivity and its role as a precursor in the synthesis of other compounds.[4][6]

Table 1: Chemical and Physical Properties of **4-Vinylguaiacol**

Property	Value	Reference(s)
IUPAC Name	4-ethenyl-2-methoxyphenol	[5]
Synonyms	2-methoxy-4-vinylphenol, p-Vinylguaiacol, 4-Hydroxy-3-methoxystyrene	[5]
CAS Number	7786-61-0	[4]
Molecular Formula	C ₉ H ₁₀ O ₂	[4][7]
Molecular Weight	150.17 g/mol	[5][7]
Appearance	Colorless to pale yellow oily liquid	[4][8]
Odor	Spicy, clove-like, smoky, fermented	[5][6][8]
Solubility	Insoluble in water; soluble in organic solvents and oils	[4][5]
Boiling Point	224°C (435.2°F)	[7]
Density	~1.11 g/cm ³	[7]
Flash Point	113°C (235.4°F)	[7]

Natural Occurrence and Concentration in Foods and Beverages

4-Vinylguaiacol is a key aroma component in numerous products, including beer, wine, coffee, roasted peanuts, and buckwheat.[6][9] Its concentration is highly dependent on the raw materials, processing methods, and fermentation conditions.[10] In certain German-style wheat beers, its distinct clove-like note is a desirable characteristic, whereas in many other beer styles and in wine, it is considered a significant off-flavor.[11]

Table 2: Typical Concentrations of **4-Vinylguaiacol** in Various Food and Beverage Products

Product	Typical Concentration Range	Notes	Reference(s)
Beer (General)	86 - 147 µg/L	Can be considered an off-flavor at higher levels.	[12]
Beer (Top-fermented wheat)	2.61 mg/L (2613 µg/L)	A key and desirable aroma compound.	[2][13]
Wine	Generally below 770 µg/L	Often considered a defect, though its impact can be complex.	[14]
Coffee (Arabica)	64.8 mg/kg	Concentration varies with bean type and roast degree.	[10]
Coffee (Robusta)	177.7 mg/kg	Robusta typically has significantly higher levels than Arabica.	[10]
Coffee (Filter Beverage)	0.46 mg/100 ml (4600 µg/L)	Representative value for a brewed coffee beverage.	[15]
Orange Juice (Stored)	Variable	Formation increases with time and temperature during storage.	[16][17]

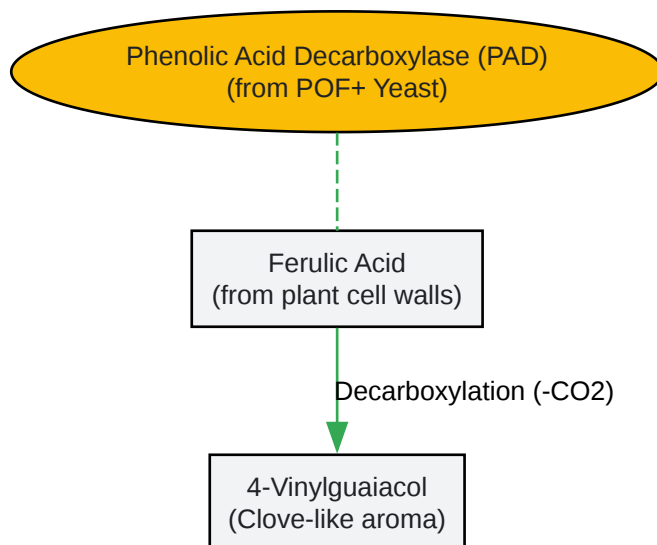
Biosynthesis and Formation Pathways

The primary pathway for the formation of **4-vinylguaiacol** in food and beverages is the decarboxylation of ferulic acid.[18][19] This precursor is one of the most abundant hydroxycinnamic acids found in the cell walls of plants, such as in the husks of barley and wheat malt.[3][20] The conversion can occur through two main routes: enzymatic and thermal.

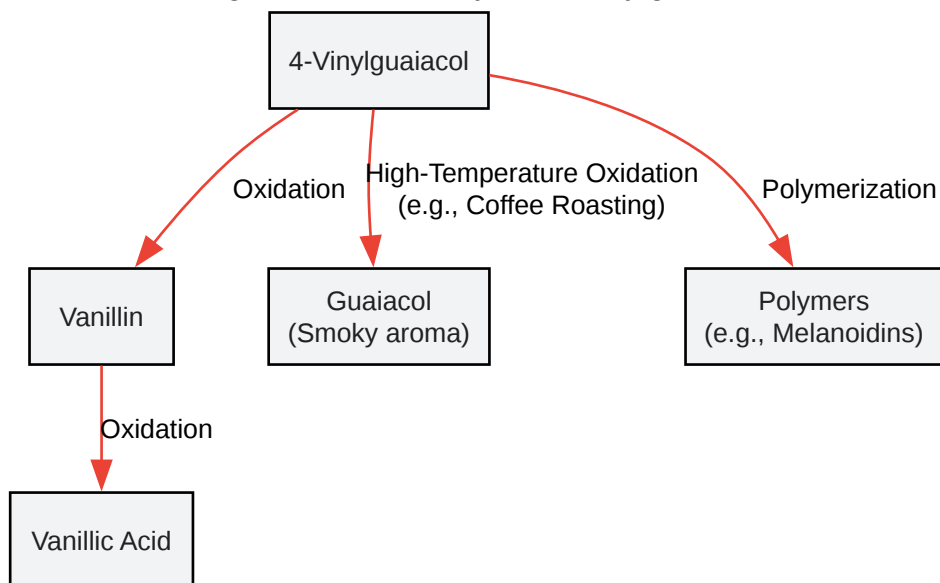
Enzymatic Decarboxylation

In many fermented beverages like beer, specific yeast strains possess the necessary enzymatic machinery to convert ferulic acid into 4-VG. This is particularly true for certain ale and wheat beer yeasts (*Saccharomyces cerevisiae*) that are positive for phenolic off-flavor (POF+), now known as PAD1+.[3] These yeasts produce an enzyme called phenolic acid decarboxylase (PAD), which catalyzes the reaction.[18][21] Wild yeasts are also often capable of this conversion, leading to contamination issues in brewing.[1][12]

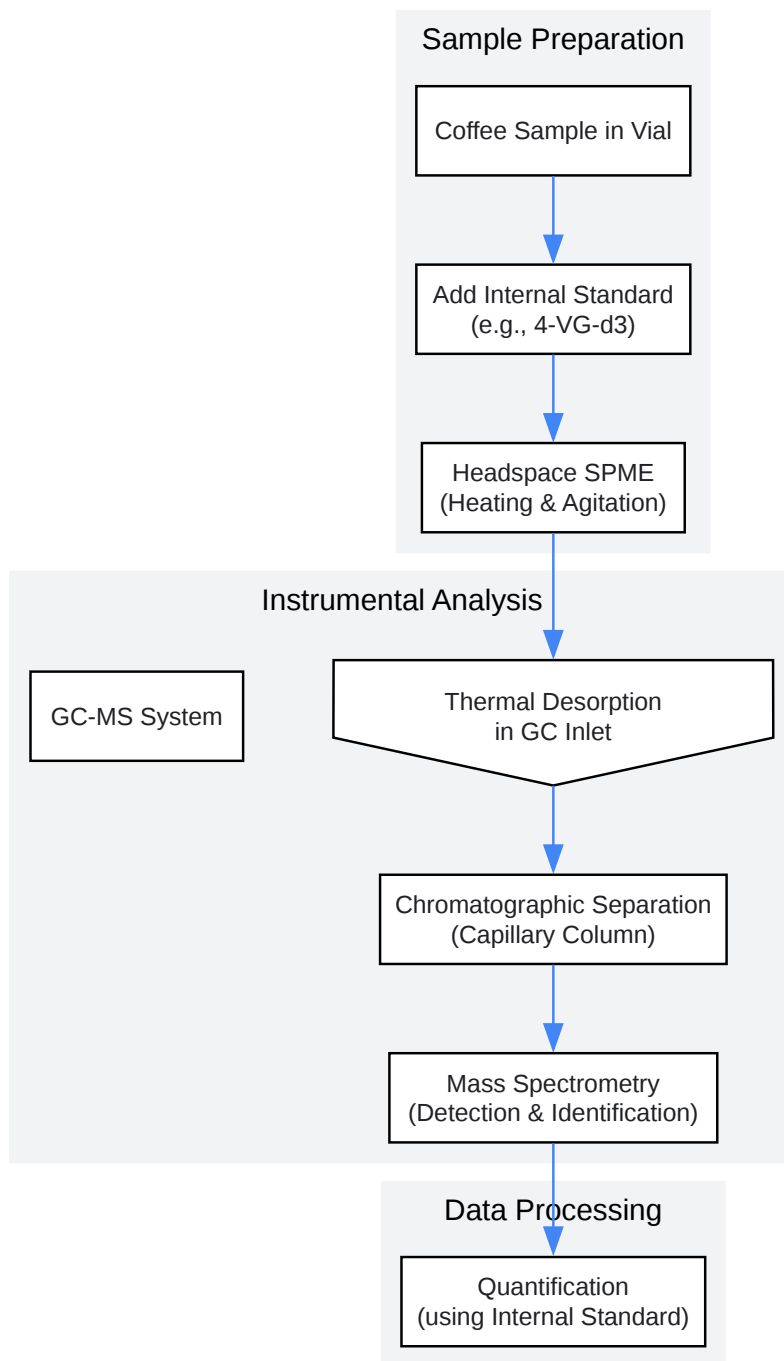
Enzymatic Formation of 4-Vinylguaiacol



Degradation Pathways of 4-Vinylguaiacol



Typical Workflow for 4-VG Analysis by HS-SPME-GC-MS

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